Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
Description
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring linked via a methanone group to a 6-hydroxymethyl-substituted indoline moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the indoline scaffold (a bicyclic structure with a benzene fused to a pyrrolidine ring) provides a planar aromatic system.
Properties
IUPAC Name |
azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGLPMPHWLGDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, mechanisms of action, and relevant case studies.
Structural Overview
The compound features an azetidine ring fused with an indoline structure, which is believed to contribute to its biological properties. The azetidine moiety is known for its strain-driven reactivity, while the indoline component may enhance interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and cellular metabolism.
- Receptor Binding : Its structure allows it to bind to various receptors, which could modulate physiological responses.
- Cellular Effects : Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, similar to other indole-based compounds .
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidinone Derivative | Escherichia coli | 10 µg/mL |
| Azetidinone Derivative | Staphylococcus aureus | 15 µg/mL |
| Azetidinone Derivative | Candida albicans | 20 µg/mL |
These findings suggest that the compound may have broad-spectrum antimicrobial activity .
Anticancer Activity
A study on related azetidine compounds demonstrated their potential as anticancer agents. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 5 µM
- MCF7: 7 µM
The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways .
Case Studies
- Indole-Based Compounds Against Malaria
- Antileishmanial Activity
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is being explored for its therapeutic potential. Its structure allows for the design of drugs targeting specific molecular pathways involved in diseases such as cancer and infections.
Case Study : A recent study investigated the compound's ability to inhibit specific enzymes linked to cancer progression. Preliminary results indicated significant inhibition of target enzymes, suggesting potential as a therapeutic agent .
Biological Research
The biological activities of this compound are under investigation, focusing on its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
- Pathway Modulation : Research is ongoing to determine its effects on cellular signaling pathways.
Data Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Pathway | Effect Observed |
|---|---|---|
| Antimicrobial | Various bacteria | Inhibition |
| Anticancer | Kinase pathways | Significant inhibition |
| Anti-inflammatory | Cytokine production | Reduced levels |
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials. Its functional groups facilitate the creation of polymers with enhanced properties such as conductivity and stability.
Case Study : Researchers have developed a polymer using this compound that exhibited improved thermal stability compared to traditional materials. This advancement opens avenues for applications in electronics and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone with structurally related compounds, focusing on core structures, substituents, physicochemical properties, and inferred biological activities.
Structural and Functional Group Comparisons
Key Observations
Role of the Hydroxymethyl Group: The 6-hydroxymethyl substituent on the indoline ring (present in the target compound and derivatives) enhances hydrophilicity compared to non-polar groups like bromo () or benzyloxy (). This may improve aqueous solubility and target-binding specificity .
Azetidine vs. Cyclopropane Rings :
- The azetidine ring in the target compound introduces a constrained, polar nitrogen environment, favoring interactions with enzymes or receptors requiring hydrogen bonding (e.g., proteases or kinases).
- Cyclopropane-containing analogs (–10) lack this nitrogen but provide steric rigidity, which may stabilize specific conformations during binding .
Biological Activity Trends: Indoline derivatives with polar substituents (e.g., hydroxymethyl) are associated with autophagy inhibition () or enzyme modulation (), suggesting a broader therapeutic scope. Fluorinated azetidine derivatives (e.g., Compound 36) exhibit precise enzyme inhibition (e.g., monoacylglycerol lipase), likely due to fluorine’s electronegativity and metabolic stability .
Synthetic Accessibility: The target compound’s methanone linkage can be synthesized via nucleophilic acyl substitution, analogous to cyclopropanecarbonyl chloride coupling with indoline (). Modifications at the azetidine 3-position (e.g., hydroxymethyl vs. fluoro) require tailored reagents, impacting synthetic complexity .
Physicochemical and Pharmacokinetic Implications
- LogP and Solubility : Hydroxymethyl groups reduce LogP (increasing hydrophilicity), whereas bromo or benzyloxy groups elevate LogP. This distinction affects bioavailability and blood-brain barrier penetration.
- Metabolic Stability: Fluorinated azetidine () and tetrahydrofuran-3-yl-oxy () groups may enhance metabolic resistance compared to non-halogenated analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone typically involves:
- Preparation of the azetidine intermediate or azetidine-3-amine derivative.
- Preparation or availability of the 6-(hydroxymethyl)indoline moiety.
- Coupling of these two fragments through an amide bond formation (methanone linkage).
The azetidine ring is a four-membered nitrogen-containing heterocycle known for its ring strain and unique reactivity, requiring careful synthetic control to avoid ring-opening side reactions. The hydroxymethyl group on the indoline may require protection during synthesis to prevent undesired reactions.
Preparation of Azetidine Intermediate
Azetidine and its derivatives, including azetidin-3-amine, are key building blocks in the synthesis. Several methods have been developed for their preparation:
Three-step process involving substituted arylmethylamines and propane derivatives:
A patented process describes reacting a primary arylmethylamine (such as benzhydrylamine) with a propane derivative bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in hot organic solvent with a non-nucleophilic base and water to promote azetidine ring formation. This yields an N-protected azetidine intermediate.
Subsequent hydrogenolysis with a catalyst (e.g., palladium on charcoal) under hydrogen pressure removes the protecting group, yielding an azetidine salt. Finally, treatment with a strong base liberates the azetidine free base as vapor, which is condensed to a liquid form.
This method allows for controlled synthesis of azetidine free bases with high purity and yield.
Key reaction conditions:Single-step synthesis of azetidine-3-amines:
Recent research presents a straightforward one-step synthesis of azetidine-3-amines starting from bench-stable commercial materials. This method tolerates various functional groups and proceeds with moderate to high yields, especially with secondary amines. It is advantageous for late-stage functionalization in medicinal chemistry.
This approach involves nucleophilic amine attack on azetidine precursors, enabling efficient azetidine ring incorporation.
()
Preparation of 6-(Hydroxymethyl)indoline Moiety
The 6-(hydroxymethyl)indoline fragment can be prepared by:
- Reduction or functionalization of appropriately substituted indole or indoline precursors.
- Selective hydroxymethylation at the 6-position, often via lithiation or directed metalation followed by reaction with formaldehyde or equivalent electrophiles.
- Protection of the hydroxymethyl group if necessary during subsequent coupling steps.
This step is critical to ensure the hydroxymethyl group remains intact and reactive for further transformations.
Coupling to Form this compound
The key step is the formation of the amide bond linking the azetidine ring nitrogen to the carbonyl carbon of the methanone group attached to the indoline:
- Activation of the carboxylic acid or equivalent precursor on the azetidine or indoline fragment (e.g., via acid chlorides, anhydrides, or coupling reagents like EDC, DCC).
- Nucleophilic attack by the nitrogen atom on the other fragment to form the amide linkage.
- Careful control of reaction conditions to avoid ring strain-induced side reactions or hydroxymethyl group modifications.
Summary Table of Preparation Steps and Conditions
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of N-protected azetidine intermediate | Primary arylmethylamine + 1-bromo-3-chloropropane, hot organic solvent, non-nucleophilic base, water, 85–150 °C | Promotes azetidine ring closure |
| 2 | Hydrogenolysis to remove protecting group | Pd/C catalyst, H2 gas (40–80 psi), methanol or lower alkanol, 40–80 °C | Yields azetidine mineral acid salt |
| 3 | Liberation of azetidine free base | Hot concentrated strong base (KOH or NaOH, 40–80%), 80–110 °C, agitation | Vapor phase azetidine condensed to liquid |
| 4 | Preparation of 6-(hydroxymethyl)indoline | Directed lithiation, electrophilic hydroxymethylation | Protect hydroxymethyl if needed |
| 5 | Amide bond formation (coupling) | Coupling reagents (e.g., EDC, DCC), solvents (e.g., DMF, DCM), base (e.g., triethylamine) | Forms final methanone linkage |
Research Findings and Considerations
- The patented multi-step process ensures high purity and yield of azetidine intermediates, crucial for downstream coupling reactions ().
- The single-step azetidine-3-amine synthesis method offers an efficient alternative, especially useful for late-stage functionalization in medicinal chemistry ().
- The hydroxymethyl group on the indoline ring requires careful handling to prevent oxidation or side reactions during synthesis ().
- Spectroscopic characterization (NMR, IR, MS) is essential at each stage to confirm structure and purity ().
- Reaction conditions such as temperature, solvent choice, and base concentration strongly influence yields and product stability ().
Q & A
Basic: What synthetic routes are commonly employed for synthesizing azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone?
Answer:
The synthesis typically involves multi-step organic reactions, focusing on coupling the azetidine and indoline moieties. Key steps include:
- Azetidine ring formation : Cyclization of precursors like 3-aminopropanol derivatives under basic conditions.
- Indoline functionalization : Hydroxymethylation at the 6-position via Friedel-Crafts alkylation or selective oxidation followed by reduction .
- Methanone linkage : Coupling the azetidine and indoline subunits using carbodiimide-mediated amide bond formation or Ullmann-type cross-coupling .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures purity (>95%), with yields ranging from 30–50% depending on reaction optimization .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., calculated [M+Na]⁺ = 491.1182, observed 491.1180) .
- Infrared Spectroscopy (IR) : Detects C=O stretching (~1680 cm⁻¹) and O–H bonds (~3400 cm⁻¹) .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational isomerism in the methanone group) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals, particularly in the indoline aromatic region .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in related azetidine-indoline hybrids .
- Comparative Analysis : Cross-referencing with analogs like (4-fluorophenyl)(piperazinyl)methanone derivatives to validate shifts .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Simulates binding to targets like monoacylglycerol lipase (MAGL) or serotonin receptors, leveraging the indoline moiety’s affinity for aromatic pockets .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., hydroxymethyl group as a hydrogen bond donor) .
- Pharmacophore Modeling : Aligns structural features (azetidine ring as a rigid scaffold) with known bioactive molecules .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic instability due to the hydroxymethyl group .
Basic: What role do the azetidine and hydroxymethyl groups play in the compound’s reactivity?
Answer:
- Azetidine :
- Hydroxymethyl :
- Solubility : Improves aqueous solubility via hydrogen bonding.
- Derivatization : Serves as a handle for prodrug design (e.g., esterification to enhance membrane permeability) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., hydroxymethylation) .
- Flow Chemistry : Continuous flow systems improve reproducibility and scalability for multi-step syntheses .
Advanced: What strategies address low bioavailability in in vivo studies?
Answer:
- Prodrug Design : Mask the hydroxymethyl group as an ester or carbonate to enhance lipophilicity .
- Co-crystallization : Improve stability using co-formers (e.g., ethanol solvates, as seen in indolinone analogs) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase circulation time .
Basic: What are the key functional groups influencing this compound’s stability?
Answer:
- Methanone (C=O) : Prone to nucleophilic attack; stability maintained under inert atmospheres .
- Hydroxymethyl (-CH₂OH) : Susceptible to oxidation; storage at −20°C under nitrogen is recommended .
- Azetidine Ring : Sensitive to strong acids/bases; neutral pH buffers are ideal for biological assays .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Azetidine Modifications :
- Indoline Substitutions :
Advanced: What mechanistic insights explain discrepancies in biological assay data?
Answer:
- Off-target Effects : Use competitive binding assays (e.g., radioligand displacement) to confirm specificity .
- Redox Activity : The hydroxymethyl group may interfere with assays via ROS generation; include antioxidants (e.g., ascorbate) in buffers .
- Aggregation : Dynamic light scattering (DLS) detects colloidal aggregates that cause false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
